molecular formula C24H19F2N3O2 B2545917 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazole-3-carboxamide CAS No. 1210402-11-1

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2545917
CAS No.: 1210402-11-1
M. Wt: 419.432
InChI Key: JTDGMRCTSYSMTP-UHFFFAOYSA-N
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Description

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O2 and its molecular weight is 419.432. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with pyrazole structures, such as "5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide," have been synthesized and structurally analyzed to understand their conformation and potential interactions. Such studies are foundational in drug discovery, providing insights into how structural features may influence biological activity (B. F. Abdel-Wahab et al., 2013).

Antimicrobial and Anticancer Activity

Research on pyrazole derivatives, including the synthesis of fluorine-containing derivatives, has been driven by their potential therapeutic applications. For instance, studies have identified compounds with significant antimicrobial and anticancer activities, exploring the structure-activity relationship to optimize efficacy (A. Eleev et al., 2015). Such research is crucial for the development of new therapeutic agents against various diseases.

Novel Drug Development

The design and synthesis of novel compounds with potential as drug candidates against specific targets are a significant area of research. For example, thiazole-aminopiperidine hybrid analogues have been explored as inhibitors for Mycobacterium tuberculosis, showing promising activity and highlighting the role of chemical synthesis in tackling infectious diseases (V. U. Jeankumar et al., 2013).

Mechanistic Studies and Receptor Interaction

Understanding how specific compounds interact with biological targets is vital for drug design. Research into compounds acting on orexin receptors, for example, provides insights into their potential therapeutic applications in treating disorders such as compulsive food consumption, illustrating the broader implications of chemical research in understanding and treating complex behaviors (L. Piccoli et al., 2012).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c1-16-3-2-4-20(13-16)27-24(30)23-22(31-15-17-5-7-18(25)8-6-17)14-29(28-23)21-11-9-19(26)10-12-21/h2-14H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGMRCTSYSMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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